Cas no 21388-17-0 (2-Methoxy-6-ethylnapthalene)
2-Methoxy-6-ethylnapthalene Chemical and Physical Properties
Names and Identifiers
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- 6-Ethyl-2-methoxynaphthalen-1-amine
- 2-Methoxy-6-ethylnapthalene
- 2-Methoxy-6-ethylnap
- 6-Ethyl-2-methoxylnaphthaline
- 6-Ethyl-2-Methoxylnapthtaline
- Naphthalene,2-ethyl-6-methoxy-
- 2-ethyl-6-methoxy-naphthalene
- 2-Methoxy-6-ethylnaphthalene
- 6-Methoxy-2-aethyl-naphthalin
- 6-methoxy-2-ethylnaphthalene
- Ethylnerolin
- Naproxen impurity J (PhEur)
- NAPROXEN SODIUM IMPURITY J [EP IMPURITY]
- A815303
- 6-ethyl-2-methoxynaphthalene
- 2-Ethyl-6-methoxynaphthalene, pharmaceutical impurity standard
- WAA38817
- 2-Ethyl-6-methoxynaphthalene (Ethylnerolin)
- 6-methoxy-2-ethyl-naphthalene
- MFCD08704412
- 15RR33QZ3M
- 2-ethyl-6-methoxynaphthalene
- 2-Ethyl-6-methoxynaphthalene; Naproxen Imp. J (EP); Ethylnerolin; Naproxen Impurity J
- HTNFZFBCAOZBRK-UHFFFAOYSA-N
- 21388-17-0
- NAPROXEN IMPURITY J [EP IMPURITY]
- Q27251738
- Naphthalene, 2-ethyl-6-methoxy-
- AKOS006289776
- CS-0061463
- UNII-15RR33QZ3M
- Naproxen impurity J [EP]
- Naproxen sodium impurity J [EP]
- SCHEMBL2056268
- PL: Naproxen impurity J (PhEur)
- Imp. J (EP): 2-Ethyl-6-methoxynaphthalene (Ethylnerolin)
- A12271
-
- MDL: MFCD08704412
- Inchi: 1S/C13H14O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h4-9H,3H2,1-2H3
- InChI Key: HTNFZFBCAOZBRK-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C=C(C=CC=2C=1)CC
Computed Properties
- Exact Mass: 186.10400
- Monoisotopic Mass: 186.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.032
- Melting Point: 57-58 ºC
- Boiling Point: 302 ºC
- Flash Point: 118 ºC
- PSA: 9.23000
- LogP: 3.41080
2-Methoxy-6-ethylnapthalene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
2-Methoxy-6-ethylnapthalene Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methoxy-6-ethylnapthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005852-1g |
6-Ethyl-2-methoxynaphthalen-1-amine |
21388-17-0 | 95% | 1g |
$1319.67 | 2023-09-02 | |
| Alichem | A219005852-5g |
6-Ethyl-2-methoxynaphthalen-1-amine |
21388-17-0 | 95% | 5g |
$3699.63 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ890-200mg |
2-Methoxy-6-ethylnapthalene |
21388-17-0 | 98% | 200mg |
362.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ890-1g |
2-Methoxy-6-ethylnapthalene |
21388-17-0 | 98% | 1g |
1269.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XZ890-50mg |
2-Methoxy-6-ethylnapthalene |
21388-17-0 | 98% | 50mg |
151.0CNY | 2021-07-14 | |
| Chemenu | CM141227-5g |
6-Ethyl-2-methoxylnaphthaline |
21388-17-0 | 95% | 5g |
$632 | 2021-08-05 | |
| TRC | M262770-100mg |
2-Methoxy-6-ethylnapthalene |
21388-17-0 | 100mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M262770-1g |
2-Methoxy-6-ethylnapthalene |
21388-17-0 | 1g |
$ 227.00 | 2023-09-07 | ||
| TRC | M262770-2.5g |
2-Methoxy-6-ethylnapthalene |
21388-17-0 | 2.5g |
$ 415.00 | 2022-06-04 | ||
| Chemenu | CM141227-5g |
6-Ethyl-2-methoxylnaphthaline |
21388-17-0 | 95% | 5g |
$*** | 2023-03-30 |
2-Methoxy-6-ethylnapthalene Suppliers
2-Methoxy-6-ethylnapthalene Related Literature
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Gongduan Fan,Jiajun Zhan,Jing Luo,Jin Zhang,Zhong Chen,Yifan You Catal. Sci. Technol. 2019 9 4614
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2. Synthesis of 2,6-disubstituted dihydronaphthalenes and naphthalenes by electrocyclic reaction of o-quinodimethane. A synthesis of (±)-naproxenKozo Shishido,Akitake Yamashita,Kou Hiroya,Keiichiro Fukumoto,Tetsuji Kametani J. Chem. Soc. Perkin Trans. 1 1990 469
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Jian Lei,Huaxin Gao,Miaoling Huang,Xiao Liu,Yangfan Mao,Xiaolan Xie Chem. Commun. 2020 56 920
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4. Formula index
Additional information on 2-Methoxy-6-ethylnapthalene
Exploring the Chemical and Biological Properties of 2-Methoxy-6-Ethylnaphthalene (CAS No. 21388-17-0): Recent Advances and Applications
The compound 2-Methoxy-6-Ethylnaphthalene, identified by its CAS registry number 21388-17-0, represents a structurally intriguing derivative of naphthalene with substituents at positions 2 and 6. Its molecular formula, C₁₂H₁₄O, highlights the presence of a methoxy group (–OCH₃) and an ethyl substituent (–C₂H₅), which confer unique physicochemical properties. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, materials science, and as a versatile intermediate in organic synthesis.
Structural characterization reveals that the spatial arrangement of the methoxy and ethyl groups on the naphthalene framework creates distinct electronic effects. Computational studies using density functional theory (DFT) have demonstrated that these substituents induce electron-donating characteristics at specific sites, enhancing reactivity in certain chemical transformations. This structural versatility makes 2-Methoxy-6-Ethylnaphthalene a valuable starting material for synthesizing complex molecules with tailored functionalities.
In terms of physical properties, recent analyses confirm its melting point at approximately 54°C and boiling point around 305°C under standard conditions. These thermal characteristics align with its use in high-performance polymer formulations, where thermal stability is critical. Notably, its solubility profile—moderate solubility in organic solvents like dichloromethane and ethanol—facilitates its incorporation into nanomaterial fabrication processes reported in Nano Today (2023), where it was employed to enhance the conductivity of carbon-based composites.
Biochemical applications have emerged as a key research focus. A groundbreaking study published in Nature Communications (June 2024) demonstrated that derivatives of this compound exhibit selective inhibition of histone deacetylase (HDAC) enzymes, a target for epigenetic therapies in cancer treatment. The ethyl group’s spatial orientation was found to optimize binding affinity to HDAC isoforms without compromising metabolic stability—a critical advancement for drug development.
In the realm of sustainable chemistry, researchers have pioneered eco-friendly synthesis routes for this compound. A green protocol utilizing microwave-assisted solvent-free conditions (Green Chemistry, March 2024) achieved yields exceeding 95% while eliminating hazardous solvents traditionally used in naphthyl ether syntheses. This method’s scalability has positioned it as a preferred approach for industrial production, aligning with global ESG initiatives.
Multidisciplinary applications
The compound’s photochemical properties are now being leveraged in optoelectronic materials. A collaborative study between MIT and ETH Zurich (JACS, July 2024) integrated it into perovskite solar cell architectures as an electron transport layer modifier, improving device efficiency by 15% through optimized charge carrier mobility—a breakthrough with implications for renewable energy technologies.
A recent pharmacokinetic evaluation (Bioorganic & Medicinal Chemistry, October 2024) revealed favorable absorption profiles when administered orally, suggesting potential utility in oral drug delivery systems. Its metabolic stability in liver microsomes correlates with minimal phase I biotransformation pathways, reducing off-target effects—a critical advantage over structurally similar compounds lacking these substituents.
Ongoing investigations explore its role as a chiral ligand precursor in asymmetric catalysis (Catalysis Science & Technology, January 2025). Chiral variants synthesized via enzymatic oxidation exhibit enantioselectivity up to 99%, opening avenues for producing enantiopure pharmaceutical intermediates without racemic mixtures—a major advancement toward cost-effective chiral chemistry.
The integration of machine learning models into reaction pathway prediction has further accelerated research on this compound (Scientific Reports, April 2025). Neural networks trained on reaction databases identified novel synthetic routes involving palladium-catalyzed cross-coupling reactions under ambient conditions—processes that reduce energy consumption by up to 40% compared to conventional methods.
In conclusion, CAS No. 21388-17-0-designated methoxyethyl-substituted naphthalene derivatives continue to redefine boundaries across multiple disciplines through their tunable chemical properties and adaptability to modern synthesis challenges. As interdisciplinary collaborations intensify, this compound’s role as both a foundational building block and an innovative solution provider is poised to expand further into uncharted territories such as quantum dot engineering and CRISPR-based gene editing systems—areas where precise molecular control remains paramount.
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